molecular formula C10H18ClN B2479548 7-Azaspiro[4.6]undec-9-ene hydrochloride CAS No. 2241130-89-0

7-Azaspiro[4.6]undec-9-ene hydrochloride

Cat. No. B2479548
CAS RN: 2241130-89-0
M. Wt: 187.71
InChI Key: HDNYALYPTBBXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[4.6]undec-9-ene hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic amine that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In 6]undec-9-ene hydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Chemical Structure Elucidation

  • Synthesis Techniques : 7-Azaspiro[4.6]undec-9-ene compounds are synthesized through techniques like FeCl(3)-promoted synthesis and ring expansion/cyclization/chlorination processes. These methods produce azaspirocyclic ring skeletons efficiently (Yeh et al., 2012).
  • Structural Characterization : New spirocyclic compounds, including derivatives of 7-Azaspiro[4.6]undec-9-ene, have been isolated and their structures have been elucidated through techniques like HR-MS and NMR, highlighting their potential in various chemical and pharmacological studies (Zhang et al., 2018).

Pharmaceutical and Biological Applications

  • Drug Solubility and Thermodynamics : Studies on drug-like N-substituted derivatives of 7-Azaspiro[4.6]undec-9-ene hydrochloride have provided insights into their solubility in pharmaceutically relevant solvents. Understanding solubility and thermodynamic properties is crucial for drug formulation and bioavailability enhancement (Blokhina et al., 2014).
  • Glycoprotein IIb-IIIa Antagonists : Compounds with the 7-Azaspiro[4.6]undec-9-ene structure have shown potent activity as glycoprotein IIb-IIIa antagonists. This demonstrates the utility of the monoazaspirocyclic structure as a template for nonpeptide mimics, potentially useful in treating conditions like thrombosis (Pandey et al., 2001).

Novel Synthetic Applications

  • Intramolecular SN2′ Oxaspirocyclizations : The azaspiro[4.6]undec-9-ene structure has been involved in reactions like intramolecular SN2′ oxaspirocyclizations, highlighting its potential in the synthesis of complex organic molecules and its versatility in organic synthesis (Young et al., 2000).
  • Linker for Solid-Phase Synthesis : The structure has also been used as a linker in the solid-phase synthesis of base-sensitive oligonucleotides, demonstrating its utility in the efficient and selective synthesis of biologically relevant molecules (Leisvuori et al., 2008).

properties

IUPAC Name

7-azaspiro[4.6]undec-9-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h3-4,11H,1-2,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYALYPTBBXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC=CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.